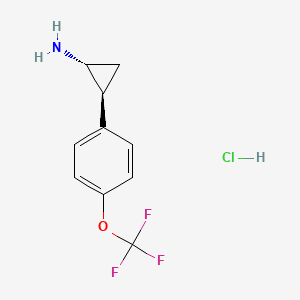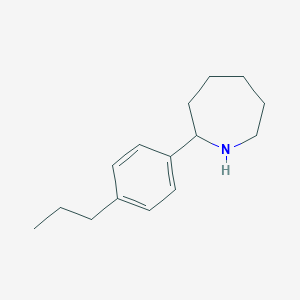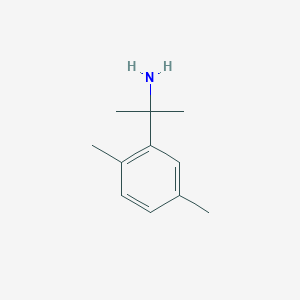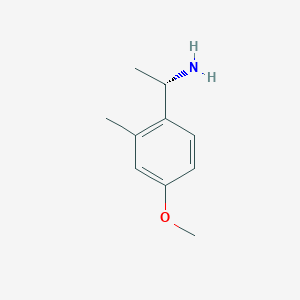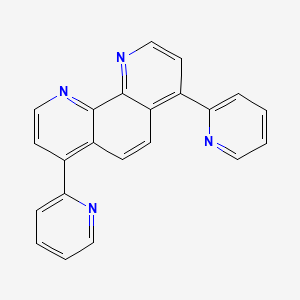
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline is a heterocyclic organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound features a phenanthroline core substituted with pyridine rings at the 4 and 7 positions, which contributes to its distinctive chemical behavior and utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline and 2-bromopyridine.
Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is commonly employed. This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like dimethylformamide (DMF) or toluene.
Procedure: The 1,10-phenanthroline is reacted with 2-bromopyridine in the presence of the palladium catalyst and base under an inert atmosphere, typically nitrogen or argon. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial-scale production may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives.
科学研究应用
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound and its metal complexes are investigated for their potential as DNA intercalators and inhibitors of metalloproteins.
Medicine: Research explores its use in developing anticancer agents and diagnostic tools due to its ability to bind to biological targets.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials due to its electronic properties.
作用机制
The mechanism by which 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, altering their function. The compound’s planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes. Additionally, its metal complexes can inhibit metalloproteins by binding to their active sites, affecting enzymatic activity.
相似化合物的比较
1,10-Phenanthroline: Lacks the pyridine substituents, making it less versatile in forming metal complexes.
2,2’-Bipyridine: Similar in structure but with two pyridine rings directly connected, offering different coordination properties.
4,4’-Bipyridine: Features a different substitution pattern, affecting its electronic and steric properties.
Uniqueness: 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline stands out due to its unique combination of a phenanthroline core and pyridine substituents, providing enhanced coordination capabilities and electronic properties. This makes it particularly valuable in applications requiring strong and selective metal binding.
属性
分子式 |
C22H14N4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
4,7-dipyridin-2-yl-1,10-phenanthroline |
InChI |
InChI=1S/C22H14N4/c1-3-11-23-19(5-1)15-9-13-25-21-17(15)7-8-18-16(10-14-26-22(18)21)20-6-2-4-12-24-20/h1-14H |
InChI 键 |
XPCIEQZEESDYFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


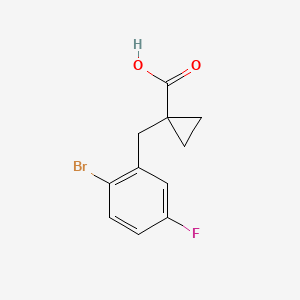
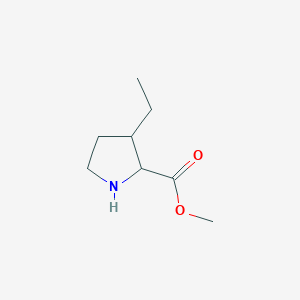
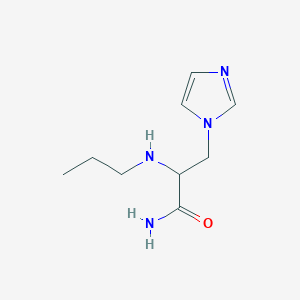
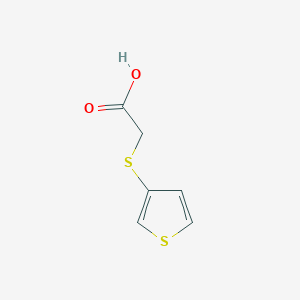

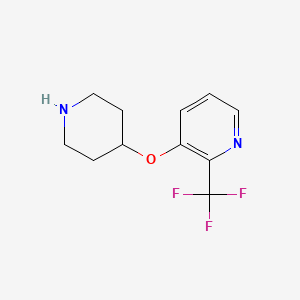
![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)
